N-(1-Dimethylcarbamoylethyl)-p-acetophenetidide
Description
Properties
CAS No. |
97441-73-1 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-6-20-14-9-7-13(8-10-14)17(12(3)18)11(2)15(19)16(4)5/h7-11H,6H2,1-5H3 |
InChI Key |
YGFSMMCRNFBYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(1-Dimethylcarbamoylethyl)-p-acetophenetidide
Stepwise Synthetic Procedure
Based on analogous acetamide compound syntheses and related patent literature, the following generalized method can be outlined:
Preparation of Key Intermediate: N-(1-cyanocyclopentyl)acetamide
- The initial intermediate, N-(1-cyanocyclopentyl)acetamide, is synthesized via established methods involving the reaction of cyclopentyl derivatives with acetamide precursors under controlled conditions.
Reduction to N-[(1-aminomethyl)cyclopentyl]acetamide
- The nitrile group in the intermediate is reduced using Raney nickel catalyst to yield the corresponding amine derivative.
Formation of Thioureido Derivative
- The amine intermediate reacts with phenylisothiocyanate in refluxing ethanol to form N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide, an important precursor for further functionalization.
Coupling with 2-Bromo Acetophenone Derivatives
Methylation and Carbamoylation Steps
- Methylation of acetamide derivatives is typically achieved using methyl p-toluenesulfonate or methyl iodide in polar aprotic solvents like dimethylformamide, often in the presence of bases such as sodium hydride or sodium hydroxide.
- Carbamoylation involving N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) is performed under reflux conditions with apolar aromatic solvents (e.g., toluene) and aliphatic solvents (e.g., n-heptane) to facilitate the formation of dimethylcarbamoyl groups.
Reaction Conditions and Solvent Systems
- Typical reaction temperatures range from ambient (~15°C) to reflux (~80-90°C), depending on the step.
- Solvent systems include:
- Polar aprotic solvents: dimethylformamide (DMF), acetonitrile.
- Apolar aromatic solvents: toluene, xylenes.
- Apolar aliphatic solvents: n-hexane, n-heptane.
- Reaction times vary from 2 to 8 hours, with some steps requiring extended reflux or stirring periods for completion.
Analytical Data and Reaction Monitoring
Spectroscopic Characterization
- Infrared (IR) spectroscopy is used to confirm functional groups such as N-H and C=O stretches, typically observed near 3470 cm⁻¹ and 1680 cm⁻¹, respectively.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) provides detailed structural information, confirming the presence of carbamoyl and acetophenetidide moieties.
- Mass spectrometry (MS) confirms molecular weight and purity.
Comparative Data Table of Preparation Steps
Notes on Optimization and Scale-Up
- Reaction yields can be optimized by careful control of stoichiometry, temperature, and solvent choice.
- Purification typically involves filtration, washing with water or alcohols, and vacuum drying under mild conditions (30-45°C) to preserve product integrity.
- Scale-up requires attention to stirring rates (60-300 rpm) and dropwise addition rates (2-10 mL/min) for reagents to maintain reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(1-Dimethylcarbamoylethyl)-p-acetophenetidide in cancer therapy. For instance, derivatives of carbamate compounds have shown promise in enhancing the efficacy of traditional anticancer drugs like cisplatin by mitigating side effects and improving therapeutic outcomes. In vivo studies indicated that certain derivatives could reduce oxidative stress and inflammation induced by cisplatin, suggesting a protective role against drug-induced organ damage .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level, providing insights into its potential as a therapeutic agent. The binding affinities observed in these studies suggest that this compound may interact favorably with targets involved in inflammatory pathways and cancer progression .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through several methods involving carbamoylation reactions. Recent advancements in synthetic methodologies have emphasized the use of catalytic systems that facilitate the formation of carbamates with high yields and selectivity . These methods are crucial for producing the compound efficiently for subsequent biological evaluations.
Chemical Stability and Reactivity
The chemical structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its reactivity towards nucleophiles and electrophiles can be exploited to create more complex molecules, which may have enhanced biological activities or novel properties .
Biological Evaluations
Antibacterial and Antitubercular Properties
In addition to its anticancer potential, this compound and its derivatives have shown promising antibacterial activity. Studies evaluating the efficacy of synthesized compounds against bacterial strains suggest that modifications to the core structure can enhance their antimicrobial properties . This opens avenues for developing new antibiotics amid rising antibiotic resistance.
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Toxicological assessments are critical to determine the compound's safety margin and potential side effects when used therapeutically. Preliminary studies indicate that while some derivatives exhibit low toxicity, further investigations are necessary to establish comprehensive safety data .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | MMINA (similar derivative) reduced organ damage from cisplatin | Suggests protective role against chemotherapy-induced toxicity |
| Molecular Docking | Strong binding interactions with COX-2 and NF-κB pathways | Potential use as an anti-inflammatory agent |
| Antibacterial Testing | Several derivatives showed significant inhibition against resistant strains | Promising candidates for new antibiotic development |
Mechanism of Action
The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Analgesic Activity
- Phenacetin (p-acetophenetidide): Historically used for pain relief but withdrawn due to nephrotoxicity and carcinogenicity (Category 1B carcinogen) .
- This compound: The dimethylcarbamoyl group may reduce metabolic conversion to nephrotoxic metabolites (e.g., N-hydroxylated derivatives) observed in phenacetin .
Q & A
Q. What are the established synthetic routes and characterization methods for N-(1-Dimethylcarbamoylethyl)-p-acetophenetidide?
The synthesis typically involves functionalizing p-acetophenetidide (phenacetin) with a dimethylcarbamoylethyl group via nucleophilic substitution or amidation. Key steps include:
- Reaction conditions : Use of anhydrous solvents (e.g., acetonitrile) and catalysts like DCC (dicyclohexylcarbodiimide) for carbamate formation.
- Characterization : Confirm structure via 1H/13C NMR (e.g., dimethylcarbamoyl protons at δ 2.8–3.1 ppm) and FT-IR (C=O stretch at ~1650 cm⁻¹ for amide groups) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?
- LC-MS/MS : Provides high sensitivity (LOQ < 1 ng/mL) using reverse-phase C18 columns and electrospray ionization (ESI+). Monitor m/z transitions specific to the dimethylcarbamoyl moiety .
- GC-MS : Suitable for volatile derivatives after silylation; compare retention indices against NIST library data .
- UV-Vis Spectroscopy : Quantify using ε values at λ_max (~280 nm) in methanol .
Q. How are key physicochemical properties (e.g., solubility, logP) determined experimentally?
- Aqueous Solubility : Shake-flask method at 25°C, validated via HPLC .
- logP : Reverse-phase HPLC with octanol-water partitioning; experimental logP = 2.1–2.5 .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points (>200°C) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute oral toxicity (rat LD50 = 176 mg/kg) .
- Waste Disposal : Incinerate at >1000°C to avoid releasing toxic metabolites (e.g., N-hydroxylated derivatives) .
- Carcinogenicity Mitigation : Follow OSHA guidelines for Category 1B carcinogens (e.g., limited exposure time) .
Advanced Research Questions
Q. What metabolic pathways contribute to its nephrotoxicity, and how are these studied experimentally?
- In Vitro Models : Incubate with rat liver microsomes to identify cytochrome P450-mediated N-hydroxylation, a key activation step .
- Covalent Binding Assays : Use 14C-labeled compound to track adduct formation in renal tissues .
- Mechanistic Insight : N-hydroxylation generates reactive intermediates that bind to renal proteins, causing oxidative stress .
Q. How can researchers address contradictory data in toxicity studies (e.g., conflicting LD50 values)?
Q. What computational approaches predict its interactions with biological targets (e.g., COX enzymes)?
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., IR peaks)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
